Methyl 4-(2-bromoethoxy)benzoate
Overview
Description
Methyl 4-(2-bromoethoxy)benzoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Organic Compounds :
- Methyl 4-(2-bromoethoxy)benzoate is utilized in the synthesis of complex organic compounds. For instance, it is employed in the production of d-forosamine, a component of certain antibiotics, through a series of reactions including palladium-catalyzed, allylic amination of unsaturated sugars (Baer & Hanna, 1981).
Liquid Crystal Production :
- This compound plays a role in the synthesis of liquid crystals. For example, it's used in the Wittig reaction to produce methyl [4-(nonyloxy) styryl] benzoate, a compound with applications in the field of liquid crystal display technologies (Wang, Liu, & Lin, 2007).
Intermediate for Pharmaceutical and Chemical Syntheses :
- This compound serves as an important intermediate in various pharmaceutical and chemical syntheses. It is used in the creation of several organic compounds, indicating its versatility in synthetic chemistry (Yun-mei, 2012).
Biological Activity Studies :
- Research into methyl benzoate derivatives, including this compound, has explored their biological activities. Studies have examined these compounds' effects on enzymes like Paraoxonase 1, which is involved in the metabolism of various compounds (Korkmaz et al., 2022).
Crystal Structure Analysis :
- This compound has been studied for its crystal structure properties. Understanding the crystal structure of such compounds is crucial for applications in material science and pharmaceuticals (Suchetan et al., 2016).
Spectroelectrochemical Applications :
- The compound is used in spectroelectrochemical applications, such as in the synthesis of novel benzophenone derivatives for studying their electrochemical properties (Tang, Zhu, & Luo, 2006).
Safety and Hazards
“Methyl 4-(2-bromoethoxy)benzoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Properties
IUPAC Name |
methyl 4-(2-bromoethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJPYYTGUCVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365504 | |
Record name | methyl 4-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56850-91-0 | |
Record name | methyl 4-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antifungal activity of Methyl 4-(2-bromoethoxy)benzoate?
A: Research indicates that this compound displays notable antifungal activity against Rhizoctonia solani AG1. At a concentration of 200 μg/mL, the compound demonstrated an 88.6% inhibition rate against this plant pathogen [].
Q2: What are the structural characteristics of this compound?
A: this compound crystallizes in the monoclinic system with the space group P21/n. This structural information was determined using X-ray crystal diffraction, along with other characterization techniques such as IR, MS, and NMR [].
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